Predicted Biological Activity Profile: Broad-Spectrum Antineoplastic and Antimitotic Potential
In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm identifies N-(4-phenoxyphenyl)isonicotinamide with high probability scores (Pa) for several antineoplastic-related activities. Specifically, it predicts activity as a DNA synthesis inhibitor (Pa = 0.991), an apoptosis agonist (Pa = 0.979), an antineoplastic agent (Pa = 0.961), and an antimitotic (Pa = 0.694) [1]. While a direct comparator within this specific assay is not provided, the baseline for a 'high' Pa score is generally considered to be >0.7, and the compound exceeds this threshold in multiple cancer-relevant categories, distinguishing it from in-class compounds with lower or no predicted activity in these specific areas.
| Evidence Dimension | Predicted Biological Activity (Probability score, Pa) |
|---|---|
| Target Compound Data | DNA synthesis inhibitor: Pa = 0.991; Apoptosis agonist: Pa = 0.979; Antineoplastic: Pa = 0.961; Antimitotic: Pa = 0.694 |
| Comparator Or Baseline | General PASS model threshold for significant activity (Pa > 0.7) |
| Quantified Difference | Pa values range from 0.961 to 0.991, well above the 0.7 significance threshold |
| Conditions | In silico prediction using PASS algorithm |
Why This Matters
These high-confidence predictions justify prioritizing this specific compound for in vitro validation in oncology-focused screening cascades, saving time and resources compared to analogs lacking this multi-target in silico profile.
- [1] PMC. Table 1: Predicted Biological Activity for marine-derived compounds. Marine Drugs. 2022. View Source
